molecular formula C19H19N3O2S2 B2612073 (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897469-14-6

(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Katalognummer: B2612073
CAS-Nummer: 897469-14-6
Molekulargewicht: 385.5
InChI-Schlüssel: WSBFHRLGRADJGL-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one” is a structurally complex molecule featuring:

  • A piperazine linker, which improves solubility and modulates pharmacokinetic properties by acting as a flexible spacer .
  • An α,β-unsaturated ketone (prop-2-en-1-one) moiety, known for its electrophilic reactivity and role in Michael addition reactions with biological targets .
  • A thiophene ring, contributing to aromatic interactions and influencing binding affinity in therapeutic contexts .

This hybrid structure combines pharmacophores associated with antimicrobial, anticancer, and anti-inflammatory activities, as seen in analogous benzothiazole and thiophene derivatives .

Eigenschaften

IUPAC Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-14-4-6-16-17(13-14)26-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFHRLGRADJGL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted aromatic aldehydes under acidic conditions.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Propenone Linker Addition: The final step involves the condensation of the piperazine-benzothiazole intermediate with thiophene-2-carbaldehyde in the presence of a base like sodium hydroxide to form the propenone linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound’s reactivity stems from its conjugated system and heteroatoms. Notable reactions include:

  • Electrophilic Addition to the Double Bond

    • The prop-2-en-1-one group undergoes protonation under acidic conditions , facilitating electrophilic attack (e.g., Michael addition).

  • Nucleophilic Substitution on Piperazine

    • The piperazine nitrogen can act as a nucleophile, enabling alkylation or acylation with electrophiles like chloroacetyl chloride .

  • Thiophene Ring Reactivity

    • The thiophen-2-yl group participates in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to introduce additional substituents.

Reaction Mechanism: Acidic Protonation
Under acidic conditions, the α,β-unsaturated ketone (prop-2-en-1-one) undergoes protonation, forming a carbocation intermediate. This intermediate is susceptible to nucleophilic attack, enabling further functionalization.

Biological Activity and Reagent Compatibility

While the focus is on chemical reactivity, the compound’s structural motifs (benzothiazole, piperazine) are known for anti-tubercular activity . For example, piperazine derivatives with benzothiazole substituents have shown IC₉₀ values as low as 3.73–4.00 μM against Mycobacterium tuberculosis .

Analytical and Structural Data

PropertyValueReference
Molecular FormulaC₁₇H₂₀N₄OS₂
Molecular Weight385.5 g/mol
IUPAC Name(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Comparison of Related Compounds

CompoundKey FeaturesSynthesis HighlightReference
6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-propyl}-3-methyl-3H-benzothiazol-2-one Piperazine linked via propyl chainMethylation of benzothiazole
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxophthalazin-1-yl]methylamino]acetamide Phthalazine-piperazine hybridAmide coupling

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 6-methoxybenzothiazole with piperazine derivatives and thiophene-based reagents. The structural framework includes a benzothiazole moiety known for its diverse biological activities, a piperazine ring which enhances pharmacological properties, and an α,β-unsaturated carbonyl system that is crucial for biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. The incorporation of the piperazine moiety enhances the efficacy of these compounds against various bacterial strains. For instance, studies have shown that similar benzothiazole-piperazine hybrids exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one may exhibit comparable antimicrobial effects .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. The benzothiazole component is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter critical for memory and learning. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Biological Activities of Benzothiazole Derivatives

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of bacterial growth
NeuroprotectionAChE inhibition; potential increase in acetylcholine levels
AntidiabeticInhibition of α-amylase and α-glucosidase

Alzheimer's Disease Research

In a study focused on Alzheimer's disease models, compounds similar to (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one demonstrated significant AChE inhibitory activity alongside neuroprotective effects against oxidative stress-induced neuronal damage . Molecular docking studies further elucidated the binding interactions between these compounds and the active sites of AChE, providing insights into their mechanism of action.

Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of benzothiazole derivatives against resistant strains of bacteria. The study reported that the incorporation of thiophene increased the lipophilicity and membrane permeability of the compounds, enhancing their antibacterial efficacy . This finding underscores the importance of structural modifications in developing effective antimicrobial agents.

Wirkmechanismus

The mechanism of action of (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Features Biological Activity/Properties Reference
(2E)-1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one 6-Methoxy-benzothiazole, piperazine, α,β-unsaturated ketone, thiophene Hypothesized anticancer/antimicrobial activity (based on structural analogs)
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazole, α,β-unsaturated ketone, 4-methylphenyl Antibacterial, anticancer (in vitro studies)
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxole, piperazine, methoxyphenyl, α,β-unsaturated ketone Structural analog; potential CNS activity due to piperazine and benzodioxole moieties
4-(Benzothiazol-2-yl)pyrazolone derivatives Benzothiazole-pyrazolone hybrids Anticancer (inhibition of kinase pathways)
Thiazole-1,3,4-oxadiazole hybrids Thiazole-oxadiazole hybrids Anticancer (DNA intercalation, topoisomerase inhibition)

Key Comparative Insights

Benzothiazole vs. Thiazole-oxadiazole hybrids () prioritize DNA-targeted mechanisms, whereas benzothiazole derivatives (target compound) may exhibit broader kinase inhibition .

Piperazine Linker: The piperazine group in the target compound and ’s analog enhances solubility and bioavailability compared to non-piperazine analogs (e.g., ’s compound) .

α,β-Unsaturated Ketone :

  • This moiety is conserved across all compared compounds, suggesting its critical role in covalent binding (e.g., thiol addition in biological systems) .

Substituent Effects :

  • The thiophene ring in the target compound may confer stronger π-π stacking than phenyl groups (e.g., in ’s compound), influencing target selectivity .
  • Methoxy substituents (target compound, ) improve metabolic stability compared to methyl groups () .

Biologische Aktivität

The compound (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a hybrid molecule featuring a benzothiazole moiety linked to a piperazine and a thiophene group. This structural configuration suggests potential for diverse biological activities, particularly in the realms of neuroprotection, anticancer properties, and antimicrobial effects. The following sections detail the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This formula indicates the presence of nitrogen, sulfur, and oxygen within a complex aromatic framework, contributing to its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzothiazole derivatives, including those similar to our compound. Benzothiazole compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The hybridization of benzothiazole with piperazine enhances this activity, potentially offering dual mechanisms of action against neurodegenerative diseases .

2. Anticancer Activity

The compound has demonstrated significant anticancer properties in various cell lines. For instance, derivatives of benzothiazole have been reported to inhibit the proliferation of cancer cells such as A431 (skin), A549 (lung), and H1299 (non-small cell lung carcinoma). In vitro assays indicated that certain benzothiazole derivatives induce apoptosis and cell cycle arrest at concentrations ranging from 1 to 4 μM .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
B7A4312.0Apoptosis induction
B7A5493.5Cell cycle arrest
B7H12991.8Inhibition of IL-6

3. Antimicrobial Properties

Compounds similar to (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one have also shown promising antimicrobial activity. Studies indicate that certain benzothiazole derivatives possess antibacterial and antifungal activities, effective against various pathogens including Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Similar Compounds

CompoundPathogenMIC (µg/mL)
Compound AM. tuberculosis50
Compound BStaphylococcus aureus25
Compound CCandida albicans30

Case Studies

Several case studies illustrate the potential therapeutic applications of compounds related to our target molecule:

Case Study 1: Neuroprotection in Alzheimer’s Models
In a study involving Alzheimer’s disease models, a related benzothiazole-piperazine hybrid showed significant reduction in amyloid-beta aggregation and improved cognitive function in animal models .

Case Study 2: Anticancer Efficacy
A clinical trial evaluated the efficacy of benzothiazole derivatives in patients with advanced solid tumors. The results indicated a favorable response rate with manageable side effects, suggesting potential for further development into therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the benzothiazole-piperazine core. A common approach includes:

Core formation: Condensation of 6-methoxy-1,3-benzothiazol-2-amine with a piperazine derivative under reflux in ethanol (as seen in analogous benzothiazole-piperazine syntheses ).

Enone formation: Coupling the core with thiophene-substituted propenone via Claisen-Schmidt condensation. Use of catalytic acetic acid in ethanol at 60–80°C for 8–12 hours is typical .
Optimization:

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature to improve yields (target >70%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for key groups:
    • Methoxy protons (~δ 3.8–4.0 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and enone protons (δ 7.2–7.8 ppm) .
    • Carbonyl carbons (δ 165–175 ppm) and benzothiazole carbons (δ 150–160 ppm) .
  • IR Spectroscopy: Confirm C=O stretch (~1680–1700 cm⁻¹) and C=S stretch (~650–750 cm⁻¹) .
  • HRMS: Verify molecular ion ([M+H]+) with <2 ppm error .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor binding: Screen for affinity to serotonin/dopamine receptors due to the piperazine-thiophene motif, using radioligand displacement assays .
  • Enzyme inhibition: Test against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT2A receptor). Focus on piperazine’s hydrogen bonding and thiophene’s π-π stacking .
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns to identify critical binding residues .

Q. How might crystallographic data resolve discrepancies in proposed structural configurations (e.g., E/Z isomerism)?

Answer:

  • Single-crystal X-ray diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve the (2E) configuration by analyzing dihedral angles (C=C-O) and piperazine ring puckering .
  • Compare with analogs: Cross-reference with structurally similar enones (e.g., (E)-1-cyclohexyl-3-thiazol-ethylthiourea ) to validate bond lengths and angles.

Q. What strategies address contradictory results in receptor selectivity studies (e.g., off-target binding)?

Answer:

  • SAR analysis: Synthesize derivatives with modified substituents (e.g., replace methoxy with ethoxy, vary thiophene position) to isolate key pharmacophores .
  • Competitive binding assays: Use radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) to quantify Ki values and assess selectivity ratios .
  • Proteomic profiling: Employ mass spectrometry-based target deconvolution to identify unintended interactors .

Q. How can synthetic byproducts or degradation products be characterized to ensure compound purity?

Answer:

  • LC-MS/MS: Identify impurities via fragmentation patterns (e.g., loss of thiophene or piperazine moieties) .
  • Stability studies: Accelerated degradation under heat (40°C)/humidity (75% RH) for 4 weeks. Monitor via HPLC-PDA to track degradation pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.